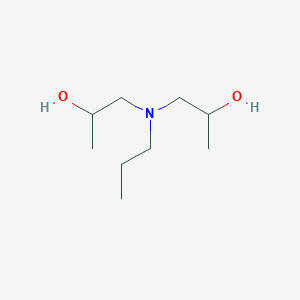
1,1-Dimethoxy-4-phenylbutan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethoxy-4-phenylbutan-2-one is an organic compound with the molecular formula C12H16O3 It is a ketone derivative characterized by the presence of two methoxy groups and a phenyl group attached to a butanone backbone
准备方法
Synthetic Routes and Reaction Conditions
1,1-Dimethoxy-4-phenylbutan-2-one can be synthesized through several methods. One common approach involves the acetalization of 4-phenylbutan-2-one with methanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction proceeds as follows:
Preparation of 4-phenylbutan-2-one: This can be achieved through the Friedel-Crafts acylation of benzene with butanoyl chloride in the presence of aluminum chloride.
Acetalization: The 4-phenylbutan-2-one is then reacted with methanol and concentrated sulfuric acid to form this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous stirred-tank reactors (CSTR) to ensure efficient mixing and reaction rates. The use of CSTR helps in avoiding heat accumulation and improving the safety and quality of the product .
化学反应分析
Types of Reactions
1,1-Dimethoxy-4-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acidic or basic conditions can facilitate the substitution of methoxy groups with other nucleophiles.
Major Products
Oxidation: 4-phenylbutanoic acid or 4-phenylbutanone.
Reduction: 1,1-dimethoxy-4-phenylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,1-Dimethoxy-4-phenylbutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
作用机制
The mechanism of action of 1,1-dimethoxy-4-phenylbutan-2-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological pathways and processes .
相似化合物的比较
Similar Compounds
1,1-Dimethoxy-2-phenylpropane: Similar structure but with a propane backbone.
4-Phenylbutan-2-one: Lacks the methoxy groups.
1,1-Dimethoxy-4-phenylbutanol: The reduced form of 1,1-dimethoxy-4-phenylbutan-2-one.
Uniqueness
This compound is unique due to the presence of both methoxy and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
属性
CAS 编号 |
6956-46-3 |
|---|---|
分子式 |
C12H16O3 |
分子量 |
208.25 g/mol |
IUPAC 名称 |
1,1-dimethoxy-4-phenylbutan-2-one |
InChI |
InChI=1S/C12H16O3/c1-14-12(15-2)11(13)9-8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 |
InChI 键 |
YUJCSDHAKBLSAV-UHFFFAOYSA-N |
规范 SMILES |
COC(C(=O)CCC1=CC=CC=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


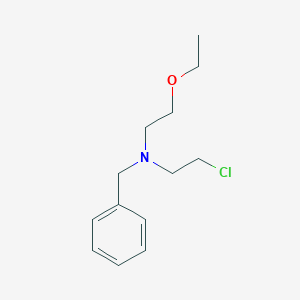
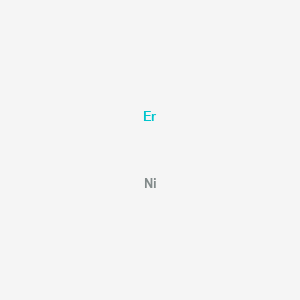

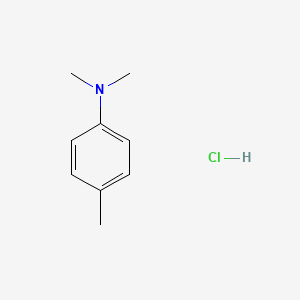
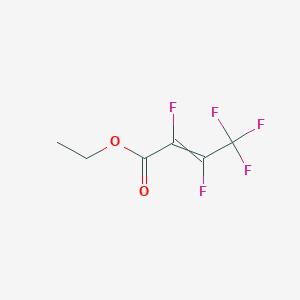
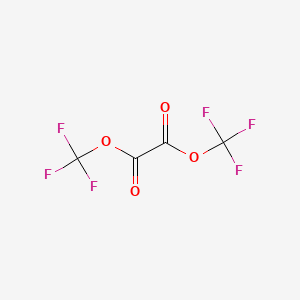


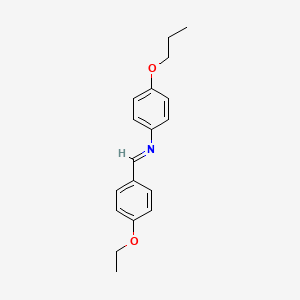
![3-Phenyl-2-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one](/img/structure/B14720276.png)
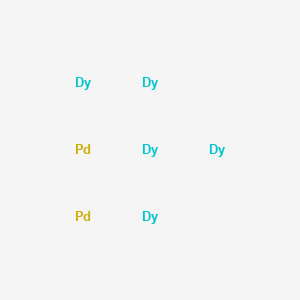
![7-[2-(Piperidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14720283.png)

